1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and fluorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by subsequent functionalization to introduce the thiophene and fluorophenyl groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiophenes.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
These compounds share the core pyrazole-thiophene structure but differ in the substituents on the phenyl ring, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-16-8-4-5-9-17(16)22-20(25)18-12-19(14-6-2-1-3-7-14)24(23-18)15-10-11-28(26,27)13-15/h1-9,12,15H,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARCIJXAGXXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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